Phosphatase-IN-1
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Overview
Description
Phosphatase-IN-1 is a potent and selective inhibitor of protein phosphatase 1 (PP1). Protein phosphatase 1 is a serine/threonine phosphatase that plays a crucial role in various cellular processes, including glycogen metabolism, muscle contraction, cell cycle progression, and apoptosis . This compound has been widely studied for its potential therapeutic applications in diseases where PP1 activity is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphatase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards PP1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Automated Systems: Automated systems are employed to ensure precise control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphatase-IN-1 undergoes various chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis, leading to the cleavage of its phosphate ester bonds.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the presence of specific functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include dephosphorylated derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
Phosphatase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PP1 in various biochemical pathways.
Industry: Utilized in the development of diagnostic assays and as a reference compound in pharmaceutical research.
Mechanism of Action
Phosphatase-IN-1 exerts its effects by selectively inhibiting the catalytic activity of PP1. The compound binds to the active site of PP1, preventing the dephosphorylation of its substrates . This inhibition disrupts various cellular processes regulated by PP1, leading to altered cellular functions. The molecular targets and pathways involved include glycogen metabolism, muscle contraction, and cell cycle regulation .
Comparison with Similar Compounds
Phosphatase-IN-1 is unique in its high selectivity and potency towards PP1 compared to other phosphatase inhibitors. Similar compounds include:
Okadaic Acid: A potent inhibitor of both PP1 and PP2A, but with less selectivity.
Calyculin A: Another inhibitor of PP1 and PP2A, known for its high potency but also less selectivity.
Microcystin-LR: A naturally occurring toxin that inhibits PP1 and PP2A, used primarily in research settings.
This compound stands out due to its specificity for PP1, making it a valuable tool for studying the specific roles of PP1 in various biological processes.
Properties
Molecular Formula |
C16H16Cl2FNO2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[(4-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C16H16Cl2FNO2/c17-12-3-6-16(15(18)7-12)22-10-14(21)9-20-8-11-1-4-13(19)5-2-11/h1-7,14,20-21H,8-10H2 |
InChI Key |
YYGBMBKCULOTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(COC2=C(C=C(C=C2)Cl)Cl)O)F |
Origin of Product |
United States |
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